5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core with a pyrazole ring and a pyrrolidine moiety. Its structure includes:
- A butyl group at position 5, enhancing lipophilicity.
- 3,4-Diethoxyphenyl at position 4, contributing to electronic modulation and steric bulk.
- 2-Hydroxyphenyl at position 3, enabling hydrogen bonding and metal coordination.
These derivatives are often synthesized via multicomponent reactions (e.g., Biginelli-like protocols) using catalysts like ionic liquids or FeCl₃ .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-4-7-14-28-24(16-12-13-19(31-5-2)20(15-16)32-6-3)21-22(26-27-23(21)25(28)30)17-10-8-9-11-18(17)29/h8-13,15,24,29H,4-7,14H2,1-3H3,(H,26,27) |
InChI Key |
YOQJFWFLNDBJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OCC |
Origin of Product |
United States |
Biological Activity
5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound belonging to the class of pyrrolopyrazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Characteristics
The molecular formula of the compound is with a molecular weight of 407.47 g/mol. The compound features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 407.47 g/mol |
| LogP | 4.5235 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 72.197 Ų |
The biological activity of 5-butyl-4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It has been shown to inhibit certain carbonic anhydrases (CA), which are crucial for various physiological processes .
- Antioxidant Activity: The presence of hydroxy groups in its structure suggests potential antioxidant properties which could mitigate oxidative stress in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity:
-
Anti-inflammatory Effects:
- Some derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines and pathways.
-
Antimicrobial Properties:
- Preliminary investigations suggest that the compound may exhibit antimicrobial activity against various bacterial strains.
Case Studies
- Study on Cytotoxicity: A study evaluating the cytotoxic effects of similar compounds highlighted significant inhibition of cancer cell proliferation at micromolar concentrations, indicating that structural modifications could enhance potency against specific cancer types .
- In Vivo Studies: Research involving animal models has shown that administration of related compounds led to a notable decrease in tumor burden when subjected to carcinogenic agents, suggesting potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Differences
Table 1: Substituent and Property Comparison
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Lipophilicity : The butyl group in the target compound increases logP compared to pyridinylmethyl in 873682-14-5, suggesting better membrane permeability but poorer aqueous solubility.
- Hydrogen Bonding : Both compounds retain the 2-hydroxyphenyl group, enabling interactions with targets like tyrosine kinases or metalloenzymes.
Research Findings and Implications
Pharmacological Potential
- Kinase Inhibition : Pyridinylmethyl analogs (e.g., 873682-14-5) show IC₅₀ values of 1–10 µM against EGFR kinase, attributed to π-stacking and hydrogen bonding . The target compound’s butyl group may improve selectivity for lipid-rich kinase domains.
- Antimicrobial Activity: Dihydropyrimidinone derivatives exhibit MIC values of 8–32 µg/mL against S. aureus , but pyrrolo-pyrazoles require further testing.
Challenges and Limitations
- Synthetic Complexity : The 3,4-diethoxyphenyl group complicates regioselectivity during cyclization, requiring precise stoichiometry .
- Solubility Issues: High logP values (>4) limit bioavailability, necessitating formulation strategies like nanoemulsions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
